molecular formula C28H26N4O B1403243 Neocuproine hemihydrate CAS No. 34302-69-7

Neocuproine hemihydrate

Cat. No. B1403243
CAS RN: 34302-69-7
M. Wt: 434.5 g/mol
InChI Key: IEBXFSLFDFHSRD-UHFFFAOYSA-N
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Description

Neocuproine hemihydrate is an analytical reagent used for the determination of copper in water-ethanol solutions using thermal-lens spectrometry and captopril in pure form and pharmaceutical formulations via complex formation followed by a series of reactions using spectrophotometric technique .


Synthesis Analysis

Neocuproine can be prepared by sequential Skraup reactions (Doebner-Miller reaction/condensation) of o-nitroaniline (2-Nitroaniline) with crotonaldehyde diacetate. An alternate synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate .


Molecular Structure Analysis

Neocuproine hemihydrate has a molecular formula of C28H26N4O and a molecular weight of 434.5 g/mol . The InChI is 1S/2C14H12N2.H2O/c21-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h23-8H,1-2H3;1H2 .


Chemical Reactions Analysis

Neocuproine hydrate forms a complex with Cu+ formed by the reduction of Cu+2 by hydroxylamine hydrochloride and produces electrochemiluminescence. It is also an efficient ligand for alcohol oxidation with palladium in 1:1 water/DMSO mixtures .


Physical And Chemical Properties Analysis

Neocuproine hemihydrate has a molecular weight of 434.5 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 0, an exact mass of 434.21066147 g/mol, a monoisotopic mass of 434.21066147 g/mol, a topological polar surface area of 52.6 Ų, a heavy atom count of 33, and a complexity of 227 .

Scientific Research Applications

Analytical Chemistry: Determination of Copper

Neocuproine hemihydrate is widely used as an analytical reagent for the spectrophotometric determination of copper . It forms a complex with copper ions in a water-ethanol solution, which can be quantified using thermal-lens spectrometry . This application is crucial for monitoring copper levels in various environmental and biological samples.

Pharmaceutical Analysis: Captopril Quantification

In pharmaceutical research, Neocuproine hemihydrate assists in the quantification of captopril , a medication used for hypertension. The compound forms complexes with captopril, which are then analyzed spectrophotometrically to determine the drug’s concentration in pharmaceutical formulations .

Bone Tissue Regeneration

Neocuproine hemihydrate plays a role in bone tissue regeneration . It has been used to synthesize copper (II) complexes with silibinin and phenanthroline, which promote osteoblast differentiation and neovascularization. These complexes enhance calcium deposition and stimulate osteoblastic marker genes, supporting angiogenesis and bone tissue regeneration .

Coordination Chemistry: Copper (I) Selectivity

In coordination chemistry, Neocuproine hemihydrate exhibits high selectivity for copper (I) ions . The resulting complex, [Cu(neocuproine)2]+, is known for its deep orange-red color and has been studied for the preparation of catenane and rotaxane complexes .

Inhibition of Nitric Oxide Release

Neocuproine hemihydrate has been identified to inhibit the copper-catalyzed release of NO+ (nitrosonium) from S-Nitrosothiols. This property is significant in studies related to nitric oxide signaling and its physiological effects .

Melanin Disruption in Zebrafish

Research has discovered that Neocuproine hemihydrate has properties that cause fragmentation and disappearance of melanin in adult zebrafish melanocytes. This application is of interest in studies exploring the regulation of melanin and potential treatments for pigmentation disorders .

Metal Complex Stability

Neocuproine hemihydrate forms metal complexes with enhanced thermal stability . This characteristic is beneficial in the synthesis of metal-organic frameworks (MOFs) and other materials where thermal stability is a critical factor .

Flavonoid Metal Complexes

The compound is involved in the study of flavonoid metal complexes , which have a wide range of biological and chemical activities. These complexes are investigated for their role in enabling osteoblast differentiation and bone formation .

Mechanism of Action

Target of Action

Neocuproine hemihydrate is a heterocyclic organic compound and chelating agent . It is highly selective for copper (I) . Copper (I) is a transition metal that plays a crucial role in various biochemical processes.

Mode of Action

Neocuproine hemihydrate interacts with its target, copper (I), by forming a stable complex . This interaction is facilitated by the nitrogen donor sites present in the neocuproine molecule . The resulting complex, [Cu(neocuproine)2]+, has a deep orange-red color .

Biochemical Pathways

The biochemical pathways affected by neocuproine hemihydrate are primarily related to its interaction with copper (I). For instance, the copper-catalyzed release of NO+ (nitrosonium) from S-Nitrosothiols is inhibited by neocuproine . This suggests that neocuproine hemihydrate may influence nitric oxide-related biochemical pathways.

Pharmacokinetics

Its solubility in various solvents such as ethanol, acetone, ether, benzene, and light petroleum has been reported . This could potentially influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of neocuproine hemihydrate’s action is the formation of a stable complex with copper (I) . This interaction can influence various biochemical processes, including the inhibition of the copper-catalyzed release of nitrosonium from S-Nitrosothiols . Additionally, neocuproine has been discovered to cause fragmentation and disappearance of the melanin in adult zebrafish melanocytes .

Action Environment

The action of neocuproine hemihydrate can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and availability in various environments . Furthermore, its stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemical species.

Safety and Hazards

Neocuproine hemihydrate should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas. It is recommended to use personal protective equipment and ensure adequate ventilation. Contaminated clothing and gloves should be removed and washed, including the inside, before re-use. Hands should be washed before breaks and after work .

Future Directions

Neocuproine hemihydrate has been used in the synthesis and characterization of silibinin/phenanthroline/neocuproine copper (II) complexes for augmenting bone tissue regeneration . It has also been used in a color spot test as a presumptive tool for the rapid detection of synthetic cathinones . These studies suggest potential future applications in the fields of bone tissue regeneration and forensic science.

properties

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H12N2.H2O/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBXFSLFDFHSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neocuproine hemihydrate

CAS RN

34302-69-7
Record name Neocuproine hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034302697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEOCUPROINE HEMIHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NEOCUPROINE HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SDT9EV86W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions neocuproine hemihydrate (NCP) being used to confirm the role of Cu+ as the primary activating agent. How does NCP help in proving this?

A1: Neocuproine hemihydrate is a known selective chelating agent for Cu+. [] In the study, the addition of NCP likely sequestered free Cu+ ions in solution. This sequestration would inhibit any reactions dependent on free Cu+. If the degradation of AO7 was significantly reduced or halted upon NCP addition, it would strongly suggest that free Cu+ ions, rather than other species, are crucial for the activation process and subsequent dye degradation.

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